![molecular formula C16H17N3O3 B5271832 N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5271832.png)
N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide
Overview
Description
N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 2-methoxyphenyl isocyanate with 3-aminophenylacetamide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and solvents, as well as precise control of reaction conditions, is essential to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(3-{[(2-hydroxyphenyl)carbamoyl]amino}phenyl)acetamide.
Reduction: Formation of N-(3-{[(2-methoxyphenyl)amino]amino}phenyl)acetamide.
Substitution: Formation of N-(3-{[(2-halophenyl)carbamoyl]amino}phenyl)acetamide.
Scientific Research Applications
N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2-hydroxyphenyl)carbamoyl]amino}phenyl)acetamide
- N-(3-{[(2-halophenyl)carbamoyl]amino}phenyl)acetamide
- N-(3-{[(2-methoxyphenyl)amino]amino}phenyl)acetamide
Uniqueness
N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, while also providing data tables and case studies to support the analysis.
Chemical Structure and Properties
The chemical structure of this compound features a methoxyphenyl group linked to a carbamoyl group, which is further attached to an acetamide moiety. This unique configuration contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key interactions include:
- Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme inhibition or activation.
- Aromatic Interactions : The methoxyphenyl group engages in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
- Non-covalent Interactions : The presence of the acetamide group allows for additional non-covalent interactions that can stabilize the binding of the compound to its target.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound has potential anticancer properties. It was tested against various cancer cell lines, demonstrating cytotoxic effects. For example, it exhibited higher cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging method. Results indicated that it possesses significant antioxidant activity, surpassing that of ascorbic acid in some assays .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Anticancer Activity :
- Antioxidant Evaluation :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is useful:
Properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(20)17-12-6-5-7-13(10-12)18-16(21)19-14-8-3-4-9-15(14)22-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAUZTKPHDNEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326326 | |
Record name | N-[3-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894396-64-6 | |
Record name | N-[3-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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